molecular formula C13H9NS B091536 2-Biphenyl isothiocyanate CAS No. 19394-61-7

2-Biphenyl isothiocyanate

Cat. No.: B091536
CAS No.: 19394-61-7
M. Wt: 211.28 g/mol
InChI Key: OAYSYSIGKCDBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Biphenyl isothiocyanate is an organic compound with the molecular formula C13H9NS. It is a member of the isothiocyanate family, characterized by the presence of the isothiocyanate group (-N=C=S) attached to a phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

1-Isothiocyanato-2-phenylbenzene primarily targets Aldehyde Dehydrogenase (ALDH) . ALDH is a group of enzymes that metabolize aldehydes into their corresponding carboxylic acids . They play a crucial role in detoxifying many biological and environmental aldehydes .

Mode of Action

The compound interacts with its target, ALDH, by binding to it . This interaction inhibits the function of ALDH, which can lead to the accumulation of aldehydes in cells . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of ALDH affects various biochemical pathways. One of the most significant is the Keap1/Nrf2/ARE pathway . This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The inhibition of ALDH can lead to an imbalance in this pathway, potentially leading to increased oxidative stress .

Pharmacokinetics

Isothiocyanates, in general, are known for their high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This suggests that the compound may have good bioavailability

Result of Action

The inhibition of ALDH by 1-Isothiocyanato-2-phenylbenzene can lead to various molecular and cellular effects. For instance, it has been shown to decrease the tolerance of non-small-cell lung cancer (NSCLC) cells to cisplatin, a common chemotherapy drug . It also reverses the epithelial to mesenchymal transition (EMT) phenotype and migratory potential of certain NSCLC cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Isothiocyanato-2-phenylbenzene. For example, the compound’s action can be influenced by the presence of other compounds, pH levels, and temperature . .

Preparation Methods

2-Biphenyl isothiocyanate can be synthesized through several methods:

    Replacement Reaction: This method involves the reaction of phenyl isothiocyanate with corresponding amines. The reaction is typically carried out in dimethylbenzene as a solvent under nitrogen protection.

    Thiophosgene Method: This traditional method involves the reaction of amines with thiophosgene.

    Carbon Disulfide Method: In this method, amines react with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO.

    Phenyl Chlorothionoformate Method: This method involves the reaction of primary amines with phenyl chlorothionoformate.

Chemical Reactions Analysis

2-Biphenyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, nucleophiles, and various catalysts. The major products formed are typically thiourea derivatives .

Properties

IUPAC Name

1-isothiocyanato-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYSYSIGKCDBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334106
Record name 1-isothiocyanato-2-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19394-61-7
Record name 1-isothiocyanato-2-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-2-phenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-aminobiphenyl (10.2 g), thiophosgene (10.4 g), dioxane (50 ml) and water (100 ml) was prepared with cooling in an ice bath. The temperature was raised to 30° C. and stirred for 3 hours at 30° C. to yield 2-biphenylylisothiocyanate as a yellow oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction of 2-aminobiphenyl (10 g) with thiophosgene (10.2 g) in a mixture of dioxane (15 ml) and water (50 ml) at 0°-5° C. for 30 minutes and at ambient temperature for 2 hours with stirring gave 2-biphenylylisothiocyanate as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.